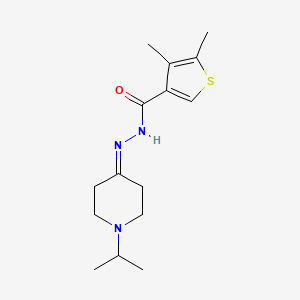
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide, also known as EF-24, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. EF-24 belongs to the class of curcumin analogs, which are compounds derived from the turmeric plant. Curcumin analogs have been found to possess anti-cancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide is not fully understood. However, studies have shown that 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide can modulate several signaling pathways involved in cancer and inflammation. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has also been found to inhibit the STAT3 pathway, which is involved in cancer cell survival and proliferation. Additionally, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to possess several biochemical and physiological effects. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has also been found to inhibit cancer cell proliferation by inducing cell cycle arrest. Additionally, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has also been found to possess antioxidant properties, which may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide is a synthetic compound, which allows for precise control over its structure and purity. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide is also stable and can be easily synthesized in large quantities. However, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide, particularly its effects on signaling pathways involved in cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, future studies may investigate the synergistic effects of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide with other compounds, such as chemotherapy drugs. Finally, the development of more soluble analogs of 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide may expand its potential applications in lab experiments.
Conclusion
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide possesses anti-cancer, anti-inflammatory, and antioxidant properties and has been found to modulate several signaling pathways involved in cancer and inflammation. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments, and future studies may investigate its mechanism of action, pharmacokinetics and pharmacodynamics, synergistic effects with other compounds, and development of more soluble analogs. Overall, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.
Aplicaciones Científicas De Investigación
5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide possesses anti-cancer, anti-inflammatory, and antioxidant properties. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-ethyl-N-(2,3,4-trifluorophenyl)-2-thiophenecarboxamide has been found to possess antioxidant properties, which may protect against oxidative stress.
Propiedades
IUPAC Name |
5-ethyl-N-(2,3,4-trifluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-2-7-3-6-10(19-7)13(18)17-9-5-4-8(14)11(15)12(9)16/h3-6H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVHYWSUNPSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2,3,4-trifluorophenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4263675.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)


![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263698.png)
![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263758.png)


![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4263771.png)
![4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4263775.png)